Cas no 2137591-36-5 (2,5(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 5-(chloromethyl) 2-(1,1-dimethylethyl) ester)

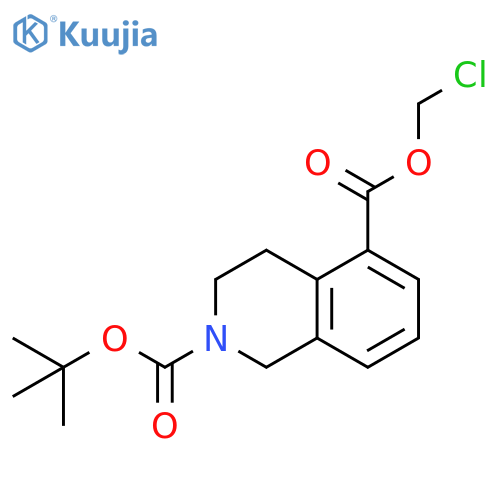

2137591-36-5 structure

商品名:2,5(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 5-(chloromethyl) 2-(1,1-dimethylethyl) ester

CAS番号:2137591-36-5

MF:C16H20ClNO4

メガワット:325.787303924561

CID:5256046

2,5(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 5-(chloromethyl) 2-(1,1-dimethylethyl) ester 化学的及び物理的性質

名前と識別子

-

- 2,5(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 5-(chloromethyl) 2-(1,1-dimethylethyl) ester

-

- インチ: 1S/C16H20ClNO4/c1-16(2,3)22-15(20)18-8-7-12-11(9-18)5-4-6-13(12)14(19)21-10-17/h4-6H,7-10H2,1-3H3

- InChIKey: HLLBWQVPJMHIFE-UHFFFAOYSA-N

- ほほえんだ: C1C2=C(C(C(OCCl)=O)=CC=C2)CCN1C(OC(C)(C)C)=O

2,5(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 5-(chloromethyl) 2-(1,1-dimethylethyl) ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-386995-0.5g |

2-tert-butyl 5-chloromethyl 1,2,3,4-tetrahydroisoquinoline-2,5-dicarboxylate |

2137591-36-5 | 0.5g |

$1043.0 | 2023-05-26 | ||

| Enamine | EN300-386995-0.05g |

2-tert-butyl 5-chloromethyl 1,2,3,4-tetrahydroisoquinoline-2,5-dicarboxylate |

2137591-36-5 | 0.05g |

$912.0 | 2023-05-26 | ||

| Enamine | EN300-386995-2.5g |

2-tert-butyl 5-chloromethyl 1,2,3,4-tetrahydroisoquinoline-2,5-dicarboxylate |

2137591-36-5 | 2.5g |

$2127.0 | 2023-05-26 | ||

| Enamine | EN300-386995-0.1g |

2-tert-butyl 5-chloromethyl 1,2,3,4-tetrahydroisoquinoline-2,5-dicarboxylate |

2137591-36-5 | 0.1g |

$956.0 | 2023-05-26 | ||

| Enamine | EN300-386995-10.0g |

2-tert-butyl 5-chloromethyl 1,2,3,4-tetrahydroisoquinoline-2,5-dicarboxylate |

2137591-36-5 | 10g |

$4667.0 | 2023-05-26 | ||

| Enamine | EN300-386995-0.25g |

2-tert-butyl 5-chloromethyl 1,2,3,4-tetrahydroisoquinoline-2,5-dicarboxylate |

2137591-36-5 | 0.25g |

$999.0 | 2023-05-26 | ||

| Enamine | EN300-386995-5.0g |

2-tert-butyl 5-chloromethyl 1,2,3,4-tetrahydroisoquinoline-2,5-dicarboxylate |

2137591-36-5 | 5g |

$3147.0 | 2023-05-26 | ||

| Enamine | EN300-386995-1.0g |

2-tert-butyl 5-chloromethyl 1,2,3,4-tetrahydroisoquinoline-2,5-dicarboxylate |

2137591-36-5 | 1g |

$1086.0 | 2023-05-26 |

2,5(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 5-(chloromethyl) 2-(1,1-dimethylethyl) ester 関連文献

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

2137591-36-5 (2,5(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 5-(chloromethyl) 2-(1,1-dimethylethyl) ester) 関連製品

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量